N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-5-10-16(21)18-17(13)22-20(28-18)23-19(25)14-6-8-15(9-7-14)29(26,27)24-11-3-2-4-12-24/h5-10H,2-4,11-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJDIUROQXRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via the Ganch Reaction
The benzothiazole core is constructed using a modified Ganch reaction , which involves cyclization of a thioamide with α-chloroketone derivatives:
Step 1: Preparation of Methyl 3-Chloro-2,4-dioxo-4-(p-tolyl)butanoate
- React 4-methylacetophenone with ethyl oxalate in the presence of sodium methoxide
- Chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous chloroform at 60°C
- Yield: 78–82% after recrystallization from ethanol
Step 2: Thioamide Synthesis
- Condense pyrrolidine with ethyl isothiocyanatidocarbonate in tetrahydrofuran (THF) using TMEDA as catalyst
- Hydrolyze the intermediate thiocarbamate with 6M HCl to yield 1-pyrrolidinecarbothioamide
Step 3: Cyclization to Benzothiazole
- React methyl 3-chloro-2,4-dioxo-4-(p-tolyl)butanoate with 1-pyrrolidinecarbothioamide in refluxing benzene (8 h)
- Isolate the crude thiazole intermediate via vacuum filtration
- Treat with hydrazine hydrate in ethanol (12 h reflux) to yield 7-chloro-4-methylbenzo[d]thiazol-2-amine
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Yield: 85%
- Characterization: $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$): δ 2.41 (s, 3H, CH₃), 7.32–7.45 (m, 3H, Ar-H), 10.21 (s, 1H, NH)
Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride
Sulfonylation of Benzoic Acid Derivative
Step 1: Preparation of 4-Chlorosulfonylbenzoic Acid
- React 4-sulfobenzoic acid with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C
- Reaction time: 4 h
- Quench with ice-water and extract with DCM
- Yield: 92%
Step 2: Piperidine Substitution
- Add piperidine (1.2 equiv) dropwise to 4-chlorosulfonylbenzoic acid in anhydrous THF at -10°C
- Maintain pH 8–9 using triethylamine
- Stir for 6 h at room temperature
- Acidify with 1M HCl to precipitate 4-(piperidin-1-ylsulfonyl)benzoic acid
- Yield: 88%
- Characterization: $$ ^{13}C $$-NMR (100 MHz, CDCl₃): δ 24.5 (piperidine C-3,4), 25.8 (C-2,6), 43.2 (C-1), 128.9–139.4 (Ar-C), 170.1 (COOH)
Step 3: Acyl Chloride Formation
- Treat 4-(piperidin-1-ylsulfonyl)benzoic acid with oxalyl chloride (2.5 equiv) and catalytic DMF in DCM
- Reflux for 3 h under nitrogen atmosphere
- Remove excess reagents via rotary evaporation
- Use crude acyl chloride directly in next step
Amide Coupling Reaction
Schotten-Baumann Conditions
- Dissolve 7-chloro-4-methylbenzo[d]thiazol-2-amine (1.0 equiv) in THF/H₂O (4:1)
- Add 4-(piperidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv) portionwise at 0°C
- Adjust pH to 9–10 with 10% NaOH
- Stir vigorously for 2 h at room temperature
- Extract product with ethyl acetate (3 × 50 mL)
- Purify via recrystallization from ethanol/water (3:1)
- Yield: 76%
Characterization of Final Product
- Melting Point : 214–216°C
- HPLC Purity : 99.3% (C18 column, acetonitrile/water 70:30)
- HRMS (ESI+) : m/z calc. for C₂₀H₁₉ClN₃O₃S₂ [M+H]⁺: 464.0532, found: 464.0528
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$): δ 1.45–1.62 (m, 6H, piperidine CH₂), 2.43 (s, 3H, Ar-CH₃), 3.12 (t, J=5.6 Hz, 4H, piperidine NCH₂), 7.34–8.12 (m, 7H, Ar-H), 10.85 (s, 1H, NH)
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340–1150 cm⁻¹ (S=O asym/sym)
Optimization and Mechanistic Insights
Critical Parameters in Thiazole Formation
Sulfonylation Challenges
- Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of chlorosulfonyl intermediate
- Base Selection : Triethylamine outperforms pyridine in scavenging HCl (yield increase from 78% to 88%)
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Kilogram-Scale Production
- Thiazole Synthesis :
- Use flow reactor for α-chloroketone generation (residence time 12 min, 85°C)
- Reduces exothermic risk vs. batch processing
- Sulfonylation :
- Employ falling film reactor for gas-liquid contact (SO₂Cl₂ introduction)
- 30% reduction in reaction time vs. stirred tank
Environmental Impact Mitigation
- Solvent Recovery :
- Distill benzene/THF mixtures via azeotropic separation (saves 65% solvent costs)
- Waste Treatment :
- Neutralize acidic byproducts with CaCO₃ slurry before incineration
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, preliminary studies indicate that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core and the piperidin-1-ylsulfonyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but potential interactions with kinases, ion channels, or other proteins are of particular interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperazin-1-ylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the piperidin-1-ylsulfonyl group, in particular, may enhance its solubility and ability to interact with biological targets, distinguishing it from other related compounds.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article will explore its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety substituted with a chloro group at the 7-position and a methyl group at the 4-position. Additionally, it has a piperidinylsulfonyl group attached to the benzamide core. This unique structural arrangement is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 383.9 g/mol |
| CAS Number | 896675-83-5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of both chloro and piperidinylsulfonyl groups enhances its binding affinity to these targets, potentially leading to improved therapeutic efficacy.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted that thiazole derivatives exhibit significant anti-inflammatory properties by modulating COX activity, thus reducing inflammation markers in vitro.
2. Anticancer Activity
This compound has shown promising anticancer effects. In vitro studies demonstrated that it inhibits tumor cell proliferation and migration. The compound triggers ferroptosis in cancer cells by affecting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Case Study: Tumor Cell Proliferation
A specific study investigated the effects of this compound on various tumor cell lines using assays like MTT and colony formation. Results indicated a significant reduction in cell viability and migration, suggesting potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with other benzo[d]thiazole derivatives regarding their biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide | Anti-inflammatory |
| 5-amino-N-(benzo[d]thiazol-2-yl)-benzamide | Anticancer |
| This compound | Anticancer, Anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes for preparing N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Coupling reactions : Amide bond formation between the benzo[d]thiazole amine and sulfonyl-substituted benzoyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts).
Sulfonylation : Introduction of the piperidinylsulfonyl group via sulfonyl chloride intermediates.
Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the product .
Q. Key considerations :
- Temperature control : Reflux in anhydrous solvents (e.g., DMF or THF) to prevent side reactions.
- Inert atmosphere : Use nitrogen/argon to protect reactive intermediates.
- Monitoring : TLC or HPLC to track reaction progress and ensure purity (>95%) .
Q. Table 1: Common Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| Amide formation | Pyridine, 0–5°C | Minimize hydrolysis | Slow addition of benzoyl chloride |
| Sulfonylation | Piperidine sulfonyl chloride, RT | Avoid excess reagent | Stoichiometric control |
| Purification | Ethanol recrystallization | Remove unreacted amines | Gradient solvent systems |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., chloro and methyl groups on benzo[d]thiazole) and piperidinylsulfonyl connectivity .
- Key peaks : Amide protons (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and piperidine methyl groups (~1.2–1.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N or S–O···H motifs) using SHELX software .
Q. Table 2: Analytical Parameters
| Technique | Critical Data Points | Purpose |
|---|---|---|
| 1H NMR | Integration ratios, coupling constants | Confirm stoichiometry |
| HPLC | Retention time, peak symmetry | Assess purity |
| X-ray | Bond lengths/angles | Validate stereochemistry |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent IC50 values across assays)?
Methodological Answer:
Assay standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Validate enzyme inhibition assays (e.g., ATP-binding pocket competition) with kinetic studies.
Solubility correction : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Data normalization : Express activity relative to housekeeping genes or internal standards (e.g., β-actin) .
Q. Example Workflow :
- Step 1 : Replicate assays in triplicate under standardized conditions.
- Step 2 : Compare dose-response curves using nonlinear regression (e.g., GraphPad Prism).
- Step 3 : Perform molecular docking to correlate activity with binding affinity .
Q. What strategies are recommended for studying the structure-activity relationship (SAR) of analogs of this compound?
Methodological Answer:
Core modifications :
- Benzo[d]thiazole : Replace chloro/methyl groups with fluoro or methoxy to assess electronic effects.
- Piperidinylsulfonyl : Test smaller (azetidine) or bulkier (morpholine) substituents .
Biological testing :
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
Computational modeling :
- Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets .
Q. Table 3: SAR Design Framework
| Modification | Biological Impact | Rationale |
|---|---|---|
| Chloro → Fluoro | Increased lipophilicity | Enhanced membrane permeability |
| Piperidine → Morpholine | Altered H-bonding | Target selectivity |
| Methyl → Ethyl | Steric hindrance | Reduced off-target effects |
Q. How can crystallographic data improve the understanding of this compound’s interaction with biological targets?
Methodological Answer:
Co-crystallization : Grow crystals with target proteins (e.g., kinases) using hanging-drop vapor diffusion .
Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution structures.
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .
Q. Key findings from analogous compounds :
- Thiazole-amide motifs : Form critical hydrogen bonds with catalytic lysine residues in enzyme active sites .
- Sulfonyl groups : Stabilize binding via hydrophobic interactions with pocket residues .
Q. What experimental approaches are suitable for investigating the metabolic stability of this compound?
Methodological Answer:
In vitro assays :
- Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic liability.
Isotope labeling : Synthesize deuterated analogs to track metabolic pathways .
Pharmacokinetic profiling : Measure plasma half-life (t1/2) and clearance rates in rodent models .
Q. How can researchers address discrepancies in computational vs. experimental binding affinity data?
Methodological Answer:
Force field calibration : Optimize parameters for sulfonamide and thiazole groups in MD simulations .
Solvent effects : Include explicit water molecules in docking studies to account for desolvation penalties .
Experimental validation :
- SPR or ITC : Quantify binding constants (KD) to validate docking predictions.
- Alanine scanning : Identify critical residues for compound-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
